(S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride (S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13802369
InChI: InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H/t4-;;/m1../s1
SMILES: C1=C(N=CS1)C(CO)N.Cl.Cl
Molecular Formula: C5H10Cl2N2OS
Molecular Weight: 217.12 g/mol

(S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride

CAS No.:

Cat. No.: VC13802369

Molecular Formula: C5H10Cl2N2OS

Molecular Weight: 217.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride -

Specification

Molecular Formula C5H10Cl2N2OS
Molecular Weight 217.12 g/mol
IUPAC Name (2S)-2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride
Standard InChI InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H/t4-;;/m1../s1
Standard InChI Key GAFOICFIKLBOFO-RZFWHQLPSA-N
Isomeric SMILES C1=C(N=CS1)[C@@H](CO)N.Cl.Cl
SMILES C1=C(N=CS1)C(CO)N.Cl.Cl
Canonical SMILES C1=C(N=CS1)C(CO)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazole ring substituted at the 4-position with an ethanolamine group. The stereochemistry at the chiral center is defined as (S)-configuration, which influences its interactions with biological targets. The dihydrochloride salt form arises from protonation of the amino group and ethanol’s hydroxyl group, stabilized by two hydrochloric acid molecules .

Key structural identifiers include:

  • IUPAC Name: (2S)-2-amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride

  • SMILES Notation: C1=C(N=CS1)[C@@H](CO)N.Cl.Cl\text{C1=C(N=CS1)[C@@H](CO)N.Cl.Cl}

  • InChIKey: GAFOICFIKLBOFO-RZFWHQLPSA-N\text{GAFOICFIKLBOFO-RZFWHQLPSA-N}

Physicochemical Characteristics

The compound’s dihydrochloride form significantly alters its physical properties compared to the free base. Key data include:

PropertyValueSource
Molecular Weight217.12 g/mol
SolubilityHigh in water, moderate in DMSO
Storage Conditions2–8°C under inert atmosphere
Hazard StatementsH302, H315, H319, H335

The thiazole ring contributes to its planar aromaticity, while the ethanolamine side chain enables hydrogen bonding and salt formation .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride typically involves multi-step processes:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones yields the thiazole core.

  • Chiral Introduction: Asymmetric synthesis or enzymatic resolution ensures the (S)-configuration at the chiral center .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt .

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Amino Group: Participates in nucleophilic substitutions, forming amides or Schiff bases.

  • Thiazole Ring: Undergoes electrophilic substitutions at the 2- and 5-positions due to electron-rich sulfur and nitrogen atoms.

  • Hydroxyl Group: Can be esterified or oxidized to a ketone under strong conditions .

Comparative Analysis with Related Compounds

Compound NameKey DifferencesBiological Activity
Thiamine (Vitamin B₁)No ethanolamine side chainCofactor in carbohydrate metabolism
(S)-2-Amino-2-(thiazol-2-yl)ethanolThiazole substitution at 2-positionEnhanced antimicrobial activity
4-MethylthiazoleLacks amino alcohol moietyIndustrial solvent

The 4-thiazolyl substitution in (S)-2-Amino-2-(thiazol-4-yl)ethanol dihydrochloride uniquely positions it for targeted drug design .

Future Research Directions

  • Target Identification: Proteomic studies to map binding partners.

  • Derivative Synthesis: Modifying the thiazole ring or ethanolamine chain to enhance potency.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.

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